rac 2-Palmitoyl-3-chloropropanediol-d5

Description

BenchChem offers high-quality rac 2-Palmitoyl-3-chloropropanediol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 2-Palmitoyl-3-chloropropanediol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

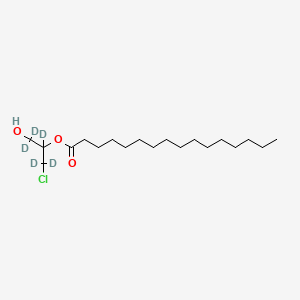

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURTYQLWOUBFLF-XBHHEOLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Silent Standard in a Critical Assay

An In-Depth Technical Guide to rac 2-Palmitoyl-3-chloropropanediol-d5: Its Role and Application in Food Safety Analytics

In the landscape of food safety and toxicology, the accurate quantification of processing-induced contaminants is paramount. Among these, 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters have emerged as significant concerns. These compounds can form in edible oils, such as palm oil, when they are heated to high temperatures during the refining process.[1][2] Given that 3-MCPD has been linked in animal studies to adverse effects on the kidneys and male reproductive organs and is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), rigorous monitoring is essential.[1][2][3][4]

This guide focuses on rac 2-Palmitoyl-3-chloropropanediol-d5 , a deuterated stable isotope-labeled compound. While seemingly a niche molecule, it represents a cornerstone of modern analytical chemistry, serving as an internal standard for the precise measurement of 3-MCPD esters. The use of such a standard is not merely a technical detail; it is the very mechanism that ensures the accuracy and reliability of data used for regulatory compliance and human health risk assessments.[5][6] This document provides a comprehensive overview of its properties, synthesis, and critical application in validated analytical workflows for researchers and professionals in the field.

Physicochemical Properties and Identification

rac 2-Palmitoyl-3-chloropropanediol-d5 is the isotopically labeled analog of the 2-palmitoyl monoester of 3-MCPD. The "-d5" designation signifies that five hydrogen atoms on the chloropropanediol backbone have been replaced with deuterium. This substitution renders the molecule chemically identical to its non-labeled counterpart in terms of reactivity and chromatographic behavior but makes it distinguishable by mass spectrometry.

| Property | Value | Source |

| Chemical Name | rac 2-Palmitoyl-3-chloropropanediol-d5 | N/A |

| Synonyms | Hexadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5 | [7] |

| CAS Number | 1329614-79-0 | [7] |

| Molecular Formula | C₁₉H₃₂D₅ClO₃ | [7] |

| Molecular Weight | 353.98 g/mol | [7] |

| Physical Form | Solid | [8] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [8][9] |

Conceptual Synthesis Pathway

The synthesis of isotopically labeled standards is a specialized field aimed at producing high-purity compounds for quantitative analysis. While specific proprietary methods may vary, a logical synthetic route for rac 2-Palmitoyl-3-chloropropanediol-d5 would commence from a commercially available deuterated precursor, glycerol-d5. The strategy involves selective protection, esterification, and chlorination.

Hypothesized Synthetic Workflow:

-

Selective Protection: The primary hydroxyl group at the C1 position of glycerol-d5 is protected using a bulky protecting group (e.g., a silyl ether) to ensure regioselectivity in the subsequent esterification step.

-

Esterification: The unprotected secondary hydroxyl group at the C2 position is then esterified with an activated form of palmitic acid, such as palmitoyl chloride, in the presence of a base.

-

Chlorination: The remaining hydroxyl group at the C3 position is converted to a chloride, a reaction that may involve a deprotection-chlorination sequence or direct conversion depending on the chosen reagents.

-

Deprotection & Purification: The protecting group from the C1 position is removed, yielding the final product, which is then purified using chromatographic techniques to ensure high chemical and isotopic purity.

Sources

- 1. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 2. ovid-verband.de [ovid-verband.de]

- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 [lgcstandards.com]

Technical Guide: Synthesis of rac-2-Palmitoyl-3-chloropropanediol-d5

The following is an in-depth technical guide on the synthesis of rac-2-Palmitoyl-3-chloropropanediol-d5 (also known as rac-3-MCPD-d5-2-monopalmitate). This document is structured for researchers and analytical chemists requiring high-purity internal standards for the quantification of food processing contaminants.[1]

Core Directive & Scientific Rationale

Target Molecule: rac-2-Palmitoyl-3-chloropropanediol-d5 Chemical Structure: 1,2-Propanediol-1,1,2,3,3-d5, 3-chloro-, 2-hexadecanoate. Application: Isotope-labeled internal standard for the quantification of 3-MCPD esters in edible oils via LC-MS/MS or GC-MS (indirect methods).

The Synthetic Challenge: Regioselectivity and Acyl Migration

The synthesis of 3-MCPD 2-monoesters is chemically non-trivial due to the thermodynamic instability of the secondary ester. The acyl group at the sn-2 position (secondary hydroxyl) rapidly migrates to the sn-1 position (primary hydroxyl) under acidic, basic, or thermal stress, forming the more stable 1-monoester.

Direct esterification of 3-MCPD-d5 with palmitoyl chloride yields a mixture predominantly composed of 1-monoesters and diesters. Therefore, this guide employs a Chemo-Enzymatic Strategy :

-

Chemical Synthesis: Quantitative conversion of 3-MCPD-d5 to the chemically stable 1,2-dipalmitate diester.

-

Enzymatic Regioselective Hydrolysis: Use of a 1,3-specific lipase to selectively cleave the primary ester (sn-1), leaving the secondary ester (sn-2) intact.

This approach leverages the steric specificity of lipases to achieve high regio-purity without the harsh conditions that promote acyl migration.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical phases. The starting material is commercially available d5-epichlorohydrin, which ensures the deuterium label is located on the glycerol backbone, consistent with standard analytical requirements.

Figure 1: Chemo-enzymatic route for the synthesis of rac-2-Palmitoyl-3-chloropropanediol-d5 avoiding acyl migration.

Materials & Safety Protocols

Reagents

| Reagent | Purity/Grade | Role |

| Epichlorohydrin-d5 | >98% D | Starting Material |

| Palmitoyl Chloride | >98% | Acylating Agent |

| Lipozyme® RM IM | Immobilized | Rhizomucor miehei Lipase (1,3-specific) |

| Pyridine | Anhydrous | Base Catalyst |

| Ethanol | Absolute | Alcoholysis Nucleophile |

| Hexane/Ethyl Acetate | HPLC Grade | Solvents |

Safety Critical Control Points

-

Epichlorohydrin-d5: Potent alkylating agent and potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

Acyl Migration: The target product is sensitive to heat (>40°C) and silica acidity. All purification steps must be performed rapidly at ambient or sub-ambient temperatures.

Step-by-Step Experimental Protocol

Step 1: Hydrolysis of d5-Epichlorohydrin to rac-3-MCPD-d5

This step installs the 3-chloro-1,2-diol functionality on the deuterated backbone.

-

Reaction: Dissolve d5-epichlorohydrin (1.0 g, 10.5 mmol) in deionized water (10 mL). Add a catalytic amount of perchloric acid (0.1 mL, 60%) or sulfuric acid to initiate ring opening.

-

Conditions: Heat to 60°C for 4 hours. Monitor consumption of epichlorohydrin by TLC (hexane:EtOAc 7:3) or GC-MS.[1][2]

-

Workup: Neutralize carefully with saturated NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Yield: Expect ~90% yield of a viscous, colorless oil (rac-3-MCPD-d5).

Step 2: Synthesis of rac-1,2-Dipalmitoyl-3-chloropropanediol-d5

Converting the diol to a diester "locks" the structure and prepares it for selective enzymatic cleavage.

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve rac-3-MCPD-d5 (1.0 eq) in anhydrous dichloromethane (DCM) .

-

Addition: Add pyridine (3.0 eq) followed by dropwise addition of palmitoyl chloride (2.5 eq) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will become cloudy due to pyridinium hydrochloride precipitation.

-

Workup: Quench with ice water. Wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5).

-

Validation: 1H NMR should show no hydroxyl protons and a downfield shift of the C1 and C2 protons, confirming complete esterification.

Step 3: Enzymatic Alcoholysis to rac-2-Palmitoyl-3-chloropropanediol-d5 (Critical Step)

This step utilizes Lipozyme RM IM, a lipase that specifically acts on primary esters (sn-1 and sn-3 positions). Since 3-MCPD has a chlorine at C3, the lipase selectively cleaves the palmitate at C1, leaving the C2-palmitate intact.

-

Substrate Preparation: Dissolve rac-1,2-Dipalmitoyl-3-chloropropanediol-d5 (500 mg) in a mixture of hexane (10 mL) and absolute ethanol (3 eq relative to substrate).

-

Enzyme Addition: Add Lipozyme RM IM (10% w/w of substrate).

-

Incubation: Incubate in an orbital shaker at 30°C (Do not exceed 40°C to prevent migration).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The diester (Rf ~0.8) will convert to the monoester (Rf ~0.4). Stop the reaction immediately when the diester is consumed to prevent non-specific hydrolysis of the secondary ester (which occurs slowly).

-

Termination: Filter off the immobilized enzyme rapidly.

-

Purification: Evaporate solvent at <35°C . Purify immediately via flash chromatography using neutral silica gel (buffered with 1% triethylamine to prevent acid-catalyzed migration). Elute with Hexane/EtOAc gradient.

Quality Control & Characterization

Self-Validating Analytical Criteria

To ensure the product is the 2-isomer and not the 1-isomer , specific NMR signatures must be verified.

| Parameter | 2-Palmitoyl-3-MCPD-d5 (Target) | 1-Palmitoyl-3-MCPD-d5 (Impurity) |

| 1H NMR (Methine C2-H) | δ ~5.1 ppm (Quintet) | δ ~4.0 ppm (Multiplet) |

| 1H NMR (Methylene C1-H) | δ ~3.8 ppm (Doublet) | δ ~4.2 ppm (dd) |

| Stability | Unstable (migrates to 1-isomer) | Stable |

Note on Deuterium: The d5-labeling will silence the glycerol backbone protons in 1H NMR. To validate regio-chemistry, it is recommended to run a parallel reaction with non-deuterated material or rely on 13C NMR , where the carbonyl carbon shift differs slightly between 1- and 2-isomers, or use HMBC correlations.

Storage

-

Condition: -20°C or -80°C.

-

Solvent: Store neat or in non-protic solvents (e.g., Toluene). Avoid alcohols or acidic solvents which catalyze isomerization.

References

-

Destaillats, F., et al. (2012).[3][4] "Formation mechanisms of monochloropropanediol (MCPD) fatty acid esters in refined oils." Food Additives & Contaminants: Part A. Link

-

Bornscheuer, U. T. (1995). "Lipase-catalyzed syntheses of monoacylglycerols." Enzyme and Microbial Technology. Link

-

Kuhlmann, J. (2011). "Determination of bound 2,3-epoxy-1-propanol (glycidol) and bound monochloropropanediol (MCPD) in refined oils." European Journal of Lipid Science and Technology. Link

-

AOCS Official Method Cd 29c-13. (2013). "Determination of 3-MCPD and Glycidyl Esters in Edible Oils." American Oil Chemists' Society.[5] Link

-

Sigma-Aldrich. (2024). "rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 Product Sheet." Link

Sources

rac 2-Palmitoyl-3-chloropropanediol-d5 and 3-MCPD esters

While this method is the current industry standard, research continues into alternative and potentially faster methods. Direct analysis techniques using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can analyze the intact esters without hydrolysis, offering a more detailed profile of the ester distribution. [27][28]However, these methods face challenges related to the commercial availability of a wide range of individual ester standards. As analytical technology advances, the development of more streamlined, automated, and high-throughput methods will further enhance the ability of scientists to monitor and control these important process contaminants. [18][21]

References

-

Mérieux NutriSciences. (n.d.). MCPDs & Glycidyl Esters in Food. Retrieved from [Link]

-

Restek Corporation. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

-

Fattore, E., et al. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. Archives of Toxicology, 97(5), 1265–1283. Retrieved from [Link]

-

Wong, Y. H., et al. (2021). A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes. Food Control, 125, 107958. Retrieved from [Link]

-

Mérieux NutriSciences. (n.d.). 2-MCPD, 3-MCPD and Glycidyl fatty acid Esters. Retrieved from [Link]

-

FEDIOL. (2020, September 25). FEDIOL general Q&A on 2- and 3-MCPD and Their Esters and Glycidyl Esters. Retrieved from [Link]

-

Kim, Y., et al. (2018). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 34(3), 239–246. Retrieved from [Link]

-

Ramli, M. R., et al. (2011). Possible Factors that cause the Formation of 3-monochloropropane-1, 2-diol (3-mcPD) esters. Palm Oil Developments, 54, 1-7. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024, March 4). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. Retrieved from [Link]

-

Shimadzu. (n.d.). SIM and MRM Analysis of 3-MCPD, 3-MCPD Fatty Acid Esters, and Glycidol Fatty Acid Esters in Powdered Milk. Retrieved from [Link]

-

Eurofins. (n.d.). All you need to know about 3-MCPD. Retrieved from [Link]

-

Food Compliance International. (2024, April 8). Amended maximum levels for the sum of 3-MCPD and 3-MCPD fatty acid esters in infant foods. Retrieved from [Link]

-

Cheng, W. W., et al. (2017). Fatty Acid Esters of 3-Monochloropropanediol: A Review. Journal of Food and Drug Analysis, 25(3), 555-570. Retrieved from [Link]

-

Restek Corporation. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Retrieved from [Link]

-

GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Retrieved from [Link]

-

Food Standards Agency. (2015, February 17). Investigation of the formation of 3-MCPD from mono and di-esters of its fatty acids. Retrieved from [Link]

-

Joint Research Centre. (2009). Proficiency test on the determination of 3-MCPD esters in edible oil. Retrieved from [Link]

-

Razak, R. A. A., et al. (2020). Review on palm oil contaminants related to 3-monochloropropane-1,2-diol (3-MCPD) and Glycidol Esters (GE). Food Research, 4(Suppl. 5), 1-10. Retrieved from [Link]

-

GERSTEL. (n.d.). Detection of 3-MCPD. Retrieved from [Link]

-

Joint Research Centre. (2013, September 26). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in. Retrieved from [Link]

-

ResearchGate. (2018). 3-MCPD and Glycidyl Esters Formation During Food Processing: Presence in Foods, Toxicity, Legal Regulations and Mitigation Strategies. Retrieved from [Link]

-

GERSTEL. (n.d.). GERSTEL 3-MCPD Sample Prep Solution. Retrieved from [Link]

-

Seefelder, W., et al. (2008). Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils. Food Additives & Contaminants: Part A, 25(4), 391-400. Retrieved from [Link]

-

Agilent Technologies. (2021, April 16). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]

-

FEDIOL. (2024, April 10). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. Retrieved from [Link]

-

Axel Semrau. (n.d.). Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Retrieved from [Link]

-

ResearchGate. (2011). Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. Retrieved from [Link]

-

Miao, H., et al. (2015). Direct determination of fatty acid esters of 3-chloro-1, 2-propanediol in edible vegetable oils by isotope dilution - ultra high performance liquid chromatography - triple quadrupole mass spectrometry. Journal of Chromatography A, 1414, 84-92. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition reactions of 3-MCPD and 2MCPD in aqueous alkaline media. Retrieved from [Link]

-

Othman, N. S., et al. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Malaysian Journal of Analytical Sciences, 26(4), 718-733. Retrieved from [Link]

-

FEDIOL. (2019, March 22). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). rac 2-Palmitoyl-3-chloropropanediol-d5. Retrieved from [Link]

-

PubChem. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 4. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 8. agilent.com [agilent.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reduce 3MCPD and GE, palm oil contaminants | Alfa Laval [alfalaval.com]

- 11. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gerstel.com [gerstel.com]

- 14. gcms.cz [gcms.cz]

- 15. gcms.cz [gcms.cz]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gcms.labrulez.com [gcms.labrulez.com]

- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Technical Guide: rac 2-Palmitoyl-3-chloropropanediol-d5 in Food Safety Analysis

[1]

Executive Summary

The accurate quantification of process-induced contaminants in edible oils, specifically 3-monochloropropane-1,2-diol (3-MCPD) esters, is a critical mandate for food safety laboratories globally.[1] While historical methods relied on indirect analysis (hydrolysis to free MCPD), the industry is shifting toward direct analysis methods (LC-MS/MS) to provide granular data on specific ester profiles.[1]

rac 2-Palmitoyl-3-chloropropanediol-d5 (CAS: 1329614-79-0) is a specialized deuterium-labeled internal standard (ISTD) designed for this precision.[1] Unlike common diester standards, this monoester ISTD specifically targets the sn-2 mono-acylated fraction of 3-MCPD.[1] This guide details the mechanistic necessity of this standard, its application in direct LC-MS/MS workflows, and the protocols required to validate data integrity in complex lipid matrices like infant formula and refined vegetable oils.

Molecular Profile & Mechanistic Role[2]

Chemical Identity[3]

-

Common Name: rac-2-Palmitoyl-3-chloropropanediol-d5[2][3][4][5][6][7]

-

Synonyms: 3-MCPD-2-monopalmitate-d5; 3-Chloro-1,2-propanediol-d5 2-palmitate.[1]

-

Chemical Structure: A glycerol backbone with a chlorine atom at C3, a free hydroxyl group at C1, and a deuterated palmitic acid esterified at the sn-2 (secondary) position.[1]

-

Key Feature: The "d5" label typically resides on the glycerol backbone or the fatty acid chain (depending on synthesis, but for this CAS, it is often the glycerol backbone d5 or the fatty acid d5—commercial certificates must be verified.[1] Note: Most high-precision standards label the glycerol backbone to prevent label loss during potential hydrolysis, but palmitoyl-d5 variants exist.[1] For this guide, we assume a stable label configuration suitable for IDMS.)

The Analytical Gap: Monoesters vs. Diesters

3-MCPD esters exist in food matrices as a complex mixture of diesters (two fatty acids) and monoesters (one fatty acid).[1]

-

Diesters are lipophilic and elute late in reverse-phase LC.[1]

-

Monoesters (like 2-palmitoyl-3-MCPD) are more polar and elute earlier.[1]

The Problem: Using a diester internal standard (e.g., 1,2-dipalmitoyl-3-MCPD-d5) to quantify a monoester analyte introduces significant error due to:

-

Retention Time Mismatch: The ISTD and analyte do not co-elute, leading to different matrix suppression/enhancement effects in the electrospray ionization (ESI) source.[1]

-

Extraction Efficiency: Monoesters have different solubilities than diesters.[1] A diester ISTD cannot accurately track the recovery of monoesters during solvent extraction.

The Solution: rac-2-Palmitoyl-3-chloropropanediol-d5 provides a chemically equivalent mimic for the sn-2 monoester analytes, ensuring that extraction losses and ionization suppression are perfectly compensated via Isotope Dilution Mass Spectrometry (IDMS) .[1]

Experimental Workflow: Direct LC-MS/MS Analysis

This protocol outlines a direct analysis method where the ester integrity is preserved, avoiding the artifacts common in indirect (hydrolysis-based) methods.[1]

Workflow Diagram

The following diagram illustrates the critical path for analyzing 3-MCPD monoesters using the d5-monoester ISTD.

Caption: Workflow for the direct quantification of 3-MCPD monoesters using rac 2-Palmitoyl-3-chloropropanediol-d5 as the internal standard.

Detailed Protocol

Step 1: Standard Preparation [1]

-

Stock Solution: Dissolve 1 mg of rac-2-Palmitoyl-3-chloropropanediol-d5 in 10 mL of LC-MS grade isopropanol (100 µg/mL). Store at -20°C.

-

Working Solution: Dilute stock to 1 µg/mL in methanol.

-

Stability Check: Verify the absence of hydrolysis (formation of free 3-MCPD-d5) periodically by injecting the standard alone.

Step 2: Sample Extraction (Liquid-Liquid)

-

Weigh 100 mg of homogenized oil sample into a glass centrifuge tube.

-

Spiking: Add 50 µL of the Working ISTD Solution (1 µg/mL). Vortex for 30 seconds and allow to equilibrate for 10 minutes. Crucial: This step binds the ISTD to the matrix.[1]

-

Add 1 mL of Acetonitrile (ACN) saturated with hexane.

-

Add 1 mL of Hexane saturated with ACN.

-

Shake vigorously for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

-

Phase Separation: The 3-MCPD monoesters (and the ISTD) partition preferentially into the Acetonitrile (bottom) phase due to their higher polarity compared to triglycerides (which stay in hexane).[1]

-

Collect the ACN phase. Repeat extraction if necessary.

Step 3: Instrumental Analysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

-

Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).[1]

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol (0.1% Formic Acid).

-

Note: Ammonium formate facilitates [M+NH4]+ adduct formation, which is often more stable for esters than the protonated ion.[1]

-

-

Gradient: Start at 80% B, ramp to 100% B over 10 minutes to elute diesters, but focus the window for monoesters (usually elute earlier).

-

MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).[1]

Step 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| 2-Palmitoyl-3-MCPD | ~434.3 [M+NH4]+ | ~398.3 [Loss of HCl] | ~264.2 [Palmitoyl+] |

| 2-Palmitoyl-3-MCPD-d5 (ISTD) | ~439.3 [M+NH4]+ | ~403.3 | ~269.2 |

Note: Exact masses depend on whether the d5 label is on the glycerol or the fatty acid.[1] If the label is on the glycerol, the palmitoyl fragment (264.[1]2) will be identical for both. If the label is on the fatty acid, the fragment shifts.[1] Always verify the certificate of analysis for the label position. Most high-quality ISTDs label the glycerol to avoid scrambling.[1]

Quality Assurance & Troubleshooting

Isomerization Control

A major challenge in MCPD analysis is the acyl migration between sn-1 and sn-2 positions.[1]

-

Issue: 2-Palmitoyl-3-MCPD (sn-2) can isomerize to 1-Palmitoyl-3-MCPD (sn-1) during extraction if pH is not neutral.

-

Control: The d5-ISTD will isomerize at the same rate as the analyte. By monitoring the ratio of the d5-sn-1 vs d5-sn-2 peaks, you can calculate the "Isomerization Factor" and correct the results.[1] This is a unique advantage of using the exact rac 2-palmitoyl isomer as the ISTD.[1]

Linearity and Sensitivity

-

Linearity: Construct a calibration curve using the ratio of Analyte Area / ISTD Area. The method should be linear from 10 µg/kg to 5000 µg/kg.

-

Matrix Effects: Calculate the Matrix Factor (MF) by comparing the ISTD response in a neat solvent vs. the post-extraction spiked matrix.[1] An MF between 0.8 and 1.2 is acceptable.

References

-

European Food Safety Authority (EFSA). (2016).[1] Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1][8][9][10] EFSA Journal.[1] Link[1]

-

American Oil Chemists' Society (AOCS). (2013).[1] Official Method Cd 29c-13: 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method).[1]Link[1]

-

Beekman, J. K., et al. (2021).[1] Occurrence of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters in infant formulas from Germany.[1] Food Additives & Contaminants: Part A. Link[1]

-

MacMahon, S., et al. (2013).[1] Analysis of processing contaminants in edible oils: An overview of direct and indirect methods. Journal of Chromatography A. Link[1]

-

Toronto Research Chemicals. (n.d.).[1][11] rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 Product Page (Example of Diester vs Monoester Nomenclature).Link(Note: Used for nomenclature verification of related diesters).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Rac)-2-Palmitoyl-3-chloropropanediol-d5 | Aclad [aclad.org]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. RAC 1,2-BIS-PALMITOYL-3-CHLOROPROPANEDIOL-D5 | 1185057-55-9 [sigmaaldrich.com]

- 5. 1329614-79-0 rac 2-Palmitoyl-3-chloropropanediol-d5 - TRC P156512 | 景明化工專業代理 [echochemical.com]

- 6. zzstandard.com [zzstandard.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ovid-verband.de [ovid-verband.de]

- 9. researchgate.net [researchgate.net]

- 10. food.gov.uk [food.gov.uk]

- 11. academic.oup.com [academic.oup.com]

Isotopic Labeling of 3-MCPD Esters: A Technical Guide for Quantitation & Toxicokinetics

Executive Summary

3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants formed during the high-temperature refining of vegetable oils.[1][2][3] Toxicologically, they act as a "Trojan Horse": the esterified form facilitates absorption across the intestinal barrier, where subsequent hydrolysis releases the nephrotoxic and antifertility agent, free 3-MCPD.

For researchers in food safety and drug development, isotopic labeling is not merely a tracking tool—it is the only mechanism to achieve analytical accuracy. Because standard quantification methods (AOCS Cd 29c-13) involve harsh chemical hydrolysis that destroys a fraction of the analyte, Isotope Dilution Mass Spectrometry (IDMS) using deuterated (

Part 1: The Chemical Basis & Isotope Selection

The "Trojan Horse" Mechanism

Unlike free 3-MCPD, which is hydrophilic and poorly absorbed in lipid environments, 3-MCPD esters (mono- and diesters) mimic dietary fats (triacylglycerols). This allows them to hijack the chylomicron transport system.

-

Free 3-MCPD: Polar, excreted rapidly if not conjugated.

-

3-MCPD Esters: Lipophilic, efficiently absorbed, hydrolyzed by pancreatic lipases.

Isotope Selection Strategy

To study these pathways or quantify levels, the internal standard (IS) must behave identically to the analyte.

| Feature | Deuterium ( | Carbon-13 ( | Recommendation |

| Cost | Moderate | High | |

| Stability | High (C-D bond is strong) | Very High | |

| Isotope Effect | Potential retention time shift in LC; slight Kinetic Isotope Effect (KIE) in enzymatic hydrolysis. | Co-elutes perfectly in LC; No KIE. | |

| Mass Shift | +5 Da (Ideal for MS separation) | +3 Da (Acceptable, but closer to natural isotopes) |

Expert Insight: For analytical quantitation (GC-MS),

Part 2: Synthesis of Labeled Standards ( -Diesters)

To validate extraction and hydrolysis efficiency, you cannot simply spike free

Synthesis Protocol: Acid Chloride Esterification

Objective: Synthesize 1,2-bis-palmitoyl-3-MCPD-

Reagents:

-

3-MCPD-

(1 eq) -

Palmitoyl Chloride (2.2 eq)

-

Pyridine (Catalyst/Base)

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Dissolution: Dissolve 100 mg of 3-MCPD-

in anhydrous DCM under Nitrogen atmosphere. -

Activation: Add Pyridine (3 eq) to scavenge HCl generated during the reaction.

-

Acylation: Dropwise addition of Palmitoyl Chloride at 0°C.

-

Reflux: Allow to warm to room temperature and stir for 12 hours.

-

Purification: Wash with dilute HCl (to remove pyridine), then NaHCO3. Dry over MgSO4.

-

Validation: Confirm structure via NMR and GC-MS (Target ion:

shift +5 relative to native).

Visualization: Synthesis Pathway

Figure 1: Synthesis of deuterated internal standard via acid chloride esterification.

Part 3: Analytical Workflow (AOCS Cd 29c-13)[4]

The "Differential Method" (AOCS Cd 29c-13) is the gold standard. It distinguishes between Glycidyl Esters (GE) and 3-MCPD esters.[2][4][5][6][7]

Critical Technicality: The method relies on Alkaline Transesterification . This reaction is harsh and can degrade 3-MCPD. Therefore, the

Protocol: Differential Measurement

-

Spiking: Add

-3-MCPD-diester IS to the oil sample. -

Assay A (Total 3-MCPD + GE): Treat with alkaline methanol + NaCl. (Glycidol converts to 3-MCPD).[3][4][7]

-

Assay B (3-MCPD Only): Treat with alkaline methanol + Chloride-free salt (e.g., NaBr). (Glycidol does not convert to 3-MCPD).

-

Derivatization: React the released free 3-MCPD with Phenylboronic Acid (PBA).

-

Quantification: GC-MS Analysis.

-

Result: 3-MCPD = Assay B.[4]

-

Result: Glycidol = (Assay A - Assay B) * stoichiometric factor.

-

Visualization: Analytical Logic

Figure 2: AOCS Cd 29c-13 Differential Method workflow using Isotope Dilution.

Part 4: Metabolic Tracing (Toxicokinetics)

In drug development and toxicology, understanding the rate of release is vital. This requires a Toxicokinetic (TK) study using labeled esters.

The Pathway

-

Ingestion: 3-MCPD esters enter the duodenum.

-

Hydrolysis: Pancreatic lipase cleaves fatty acids at the sn-1 and sn-3 positions.

-

Absorption: Free 3-MCPD enters the portal vein.

-

Detoxification: In the liver, 3-MCPD undergoes oxidative dechlorination or conjugation with Glutathione (GSH).

-

Excretion: The final metabolite, 2,3-dihydroxypropyl mercapturic acid (DHPMA) , is excreted in urine.

Experimental Design:

-

Administer

-3-MCPD-dipalmitate to rats. -

Collect urine over 24h.

-

Quantify

-DHPMA in urine. -

Result: The presence of

-DHPMA confirms the ester was hydrolyzed and processed systemically.

Visualization: Metabolic Fate

Figure 3: Metabolic activation and excretion pathway of labeled 3-MCPD esters.

References

-

European Food Safety Authority (EFSA). (2018).[6][8][9][10][11] Update of the risk assessment on 3-monochloropropane-1,2-diol and its fatty acid esters.[6][12] EFSA Journal.[10] [Link]

-

American Oil Chemists' Society (AOCS). (2013). Official Method Cd 29c-13: Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxi-propane-1-ol (glycidol) determination in oils and fats by GC/MS (Differential Measurement).[4][Link]

-

Seefelder, W., et al. (2008). Structural requirements for the enzymatic hydrolysis of 3-MCPD esters. Journal of Agricultural and Food Chemistry.[13] [Link]

-

Zelinkova, Z., et al. (2006). Occurrence of 3-chloropropane-1,2-diol fatty acid esters in various food matrices.[1][2][4][6][12][13][14][15] Food Additives & Contaminants.[3][5][6][10][11][12][13][14][16] [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 4. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) [library.aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. gba-group.com [gba-group.com]

- 7. innovhub-ssi.it [innovhub-ssi.it]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. bfr.bund.de [bfr.bund.de]

- 10. EFSA increases safe levels for contaminant 3-MCPD [foodnavigator.com]

- 11. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 12. Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. glsciences.eu [glsciences.eu]

- 16. The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil | MDPI [mdpi.com]

Application Note: High-Accuracy Quantification of 3-MCPD Esters Using rac 2-Palmitoyl-3-chloropropanediol-d5 as an Internal Standard

Introduction: The Imperative for Precise 3-MCPD Ester Analysis

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are significant food processing contaminants that emerge during the high-temperature refining of edible oils and fats.[1][2] Given the potential health risks associated with free 3-MCPD, which can be released from its esterified form in the gastrointestinal tract, regulatory bodies have established maximum permissible levels in various food products.[2][3] This regulatory landscape necessitates robust and accurate analytical methods for the quantification of 3-MCPD esters in diverse and complex food matrices.

The "indirect" analytical approach, which involves the cleavage of the fatty acid esters to release free 3-MCPD followed by gas chromatography-mass spectrometry (GC-MS) analysis, is the most commonly employed method in routine testing.[2][4][5] However, the multi-step nature of this procedure, encompassing extraction, hydrolysis (transesterification), and derivatization, introduces potential sources of variability and analyte loss. To mitigate these challenges and ensure the highest degree of accuracy, the use of a stable isotope-labeled internal standard is indispensable.[6][7] This application note provides a detailed protocol and scientific rationale for the use of rac 2-Palmitoyl-3-chloropropanediol-d5 as an internal standard for the precise quantification of 3-MCPD esters.

The Role and Rationale of rac 2-Palmitoyl-3-chloropropanediol-d5

The ideal internal standard should closely mimic the chemical and physical behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[6] Deuterium-labeled analogs of the target analyte are considered the gold standard for mass spectrometry-based quantification.[7][8] rac 2-Palmitoyl-3-chloropropanediol-d5, a deuterated form of a 3-MCPD ester, is an exemplary internal standard for this application due to several key properties:

-

Chemical Analogy: As an ester of 3-MCPD, it undergoes the same transesterification reaction as the target analytes (the various 3-MCPD esters present in the sample). This ensures that any inefficiencies or variations in the hydrolysis step affect both the analyte and the internal standard equally, leading to a reliable final concentration calculation.

-

Co-extraction and Derivatization: It shares similar solubility and chromatographic properties with the native 3-MCPD released from the sample, ensuring it is extracted and derivatized with comparable efficiency.

-

Mass Spectrometric Distinction: The five deuterium atoms on the propanediol backbone result in a mass shift of +5 amu compared to the native compound. This mass difference allows for the clear and unambiguous differentiation of the internal standard from the analyte by the mass spectrometer, without isotopic overlap.[9]

Analytical Workflow Overview

The overall analytical procedure involves the addition of a known quantity of rac 2-Palmitoyl-3-chloropropanediol-d5 to the sample, followed by acidic transesterification to release free 3-MCPD and 3-MCPD-d5. The released diols are then extracted, derivatized with phenylboronic acid (PBA) to enhance their volatility and chromatographic performance, and finally quantified by GC-MS.

Caption: Workflow for the indirect analysis of 3-MCPD esters.

Detailed Application Protocol: 3-MCPD Esters in Edible Oils

This protocol is based on established indirect methods such as those described by the AOCS and in various scientific publications.[10]

Materials and Reagents

-

Standards:

-

rac 2-Palmitoyl-3-chloropropanediol-d5 (Internal Standard, IS)

-

3-monochloropropane-1,2-diol (3-MCPD) (for calibration)

-

-

Solvents (Analytical Grade):

-

Tetrahydrofuran (THF)

-

Methanol

-

n-Heptane

-

Acetone

-

-

Reagents:

-

Sulfuric acid (≥95%)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Phenylboronic acid (PBA) (≥97%)

-

Ultra-pure water

-

-

Equipment:

-

Analytical balance

-

Screw-cap glass tubes (15 mL)

-

Vortex mixer

-

Incubator or water bath capable of maintaining 40°C

-

Nitrogen evaporator

-

Centrifuge

-

GC-MS system with a suitable capillary column

-

Preparation of Solutions

-

Internal Standard Stock Solution (e.g., 5 µg/mL): Accurately weigh and dissolve rac 2-Palmitoyl-3-chloropropanediol-d5 in THF.[10]

-

3-MCPD Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 3-MCPD in THF.

-

3-MCPD Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with THF.

-

Methanolic Sulfuric Acid (1.8%, v/v): Carefully add 1.8 mL of concentrated sulfuric acid to a 100 mL volumetric flask and bring to volume with methanol.[10]

-

Saturated Sodium Bicarbonate Solution: Add NaHCO₃ to ultra-pure water until no more dissolves.[10]

-

Sodium Sulfate Solution (20%, w/v): Dissolve 20 g of anhydrous Na₂SO₄ in 100 mL of ultra-pure water.[10]

-

Phenylboronic Acid Solution (saturated): Add approximately 3 g of PBA to 12 mL of an acetone:water mixture (19:1, v/v) and shake vigorously.[11]

Sample Preparation and Analysis

-

Sample Weighing: Accurately weigh approximately 100 mg (± 5 mg) of the oil sample into a screw-cap glass tube.[10]

-

Internal Standard Spiking: Add a precise volume (e.g., 80 µL) of the internal standard working solution to the sample.[10]

-

Dissolution: Add 0.5 mL of THF and vortex for 20 seconds to dissolve the oil.[10]

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid solution. Cap the tube tightly and vortex for another 20 seconds. Incubate the mixture at 40°C for 16 hours (overnight).[10][11]

-

Reaction Quenching: After incubation, cool the tube and stop the reaction by adding 0.5 mL of saturated sodium bicarbonate solution. Vortex for 15 seconds.[11]

-

Extraction: Add 2 mL of sodium sulfate solution and 2 mL of n-heptane. Vortex vigorously for 2-3 minutes. Centrifuge to separate the phases.[11]

-

Derivatization: Transfer the upper n-heptane layer to a clean tube. Add a small volume of the saturated PBA solution. The exact volume may need optimization, but it should be in excess. Vortex to mix.

-

Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of isooctane or n-heptane for GC-MS analysis.[12]

GC-MS Analysis and Quantification

-

Instrumentation: A gas chromatograph coupled to a mass selective detector (quadrupole or tandem quadrupole) is required.

-

Analysis: Inject 1 µL of the final extract into the GC-MS.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of the 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative against the concentration of 3-MCPD.[10][11] The concentration of 3-MCPD esters in the original sample is then calculated from this curve, taking into account the initial sample weight and dilution factors.

Data Presentation

Table 1: Typical GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent GC or equivalent |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)[1] |

| Injector | Splitless mode, 250°C |

| Oven Program | 80°C (1 min), ramp at 10°C/min to 150°C, then 30°C/min to 320°C (hold 10 min)[2] |

| MS System | Quadrupole or Triple Quadrupole MS |

| Ion Source | Electron Ionization (EI), 70 eV, 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Quantifier Ions | 3-MCPD-PBA derivative: m/z 196[1], 3-MCPD-d5-PBA derivative: m/z 201[1] |

Table 2: Example Method Performance Data

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| LOD | 0.11 mg/kg[10] |

| LOQ | 0.14 mg/kg[10] |

| Recovery | 92.8% - 105.2%[10] |

| Reproducibility (RSD) | 4.18% - 5.63%[10] |

Chemical Structures and Derivatization

The derivatization with phenylboronic acid forms a cyclic ester with the 1,2-diol group of 3-MCPD, making the molecule more stable and volatile for GC analysis.

Caption: Derivatization of 3-MCPD and its d5-analog with PBA.

Conclusion

The use of rac 2-Palmitoyl-3-chloropropanediol-d5 as an internal standard is a cornerstone of modern, high-accuracy methods for the determination of 3-MCPD esters in food products. By compensating for variations in sample preparation and instrumental analysis, this stable isotope-labeled standard ensures that reported concentrations are reliable, reproducible, and defensible. The protocol detailed herein provides a robust framework for laboratories seeking to implement best practices in the analysis of these critical food contaminants.

References

-

FSSAI. (n.d.). Method for determination of 2-and 3-MCPD fatty acid esters and glycidol fatty acid esters in edible oils and fats by acid trans. Retrieved from [Link]

-

GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Retrieved from [Link]

-

May, C. Y., et al. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Malaysian Journal of Analytical Sciences, 26(4), 718-732. Retrieved from [Link]

-

FEDIOL. (2024, April 10). overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. Retrieved from [Link]

-

Karasek, L., et al. (2021). Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. ResearchGate. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Proficiency test on the determination of 3-MCPD esters in edible oil. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. Retrieved from [Link]

-

Axel Semrau GmbH & Co. KG. (n.d.). Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Retrieved from [Link]

-

EFSA. (2013, September 26). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in food. Retrieved from [Link]

-

Agilent Technologies. (2021, April 16). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]

-

Sevindik, M., et al. (2023). 3-MCPD and glycidol levels in edible oils and fats obtained from local markets in Türkiye. Grasas y Aceites, 74(2), e497. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Determination of Fatty Acid Esters of 2- and 3-Monochloro-1,2-propanediol (MCPD) and Glycidol in Edible. Retrieved from [Link]

-

Tufi, J., et al. (2012). Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry. Steroids, 77(13), 1339-1346. Retrieved from [Link]

-

Bundesinstitut für Risikobewertung. (n.d.). Collaborative Study for the Determination of 3-MCPD- and 2-MCPD- Fatty Acid Esters in Fat Containing Foods. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 3-MCPD-d 0 (top) and 3-MCPD-d 5 (bottom) derivatives. Retrieved from [Link]

-

Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Retrieved from [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Retrieved from [Link]

Sources

- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 2. gcms.cz [gcms.cz]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. glsciences.eu [glsciences.eu]

- 5. agilent.com [agilent.com]

- 6. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. fssai.gov.in [fssai.gov.in]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

rac 2-Palmitoyl-3-chloropropanediol-d5 for GC-MS analysis

Application Note: Precision Quantitation of 3-MCPD Esters via GC-MS using rac-2-Palmitoyl-3-chloropropanediol-d5

Abstract & Scientific Context

3-monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants formed during the high-temperature refining of vegetable oils.[1][2][3] Classified as potential carcinogens (Group 2B), regulatory bodies like the EFSA and FDA enforce strict maximum residue limits (MRLs).

Accurate quantitation is challenging due to the complex lipid matrix and the existence of 3-MCPD as a mixture of mono- and di-esters. While many routine labs use free 3-MCPD-d5 as an internal standard (IS), this approach fails to account for inefficiencies during the critical ester-cleavage (transesterification) step.[1]

This protocol details the use of rac-2-Palmitoyl-3-chloropropanediol-d5 (2-Palmitoyl-3-MCPD-d5) as a superior Internal Standard.[1] By introducing the IS in its esterified form, this method acts as a Process Surrogate , validating both the extraction efficiency and the hydrolytic conversion yield, thereby satisfying the rigorous data integrity requirements of drug development and toxicological research.

Chemical Profile: The Process Surrogate

| Property | Specification |

| Compound Name | rac-2-Palmitoyl-3-chloropropanediol-d5 |

| CAS Number | 1329614-79-0 |

| Role | Process Surrogate Internal Standard (PS-IS) |

| Molecular Weight | ~353.98 g/mol |

| Labeling | Deuterated (d5) on the propane backbone |

| Advantage | Mimics solubility and hydrolysis kinetics of native 3-MCPD mono-esters.[1] |

Methodological Principles: Acid Transesterification

While alkaline transesterification (AOCS Cd 29c-13) is faster, it is prone to artifact formation (conversion of Glycidol to 3-MCPD).[1] For high-precision research applications, we utilize a modified Acid Transesterification (based on AOCS Cd 29a-13 / ISO 18363-3).[1]

Mechanism:

-

Spiking: 2-Palmitoyl-3-MCPD-d5 is added to the oil.[1]

-

Hydrolysis: Acidic methanol cleaves fatty acids from both the native analytes and the IS, releasing free 3-MCPD and 3-MCPD-d5.[1]

-

Derivatization: Phenylboronic Acid (PBA) reacts with the 1,2-diol moiety to form a volatile cyclic boronate.[1]

-

Analysis: GC-MS (SIM Mode) quantifies the ratio of Native-PBA to IS-PBA.[1]

Workflow Visualization

The following diagram illustrates the critical "Process Surrogate" pathway where the IS undergoes the same chemical transformation as the analyte.

Caption: Workflow demonstrating the co-processing of the esterified Internal Standard and native analytes.

Detailed Experimental Protocol

A. Reagents & Preparation[1][4][5]

-

Transesterification Reagent: 1.8% concentrated Sulfuric Acid in Methanol (v/v).[1][3] Prepare fresh.

-

Derivatization Reagent: Saturated Phenylboronic Acid (PBA) in Diethyl Ether.[1]

-

Neutralizing Agent: Saturated Sodium Bicarbonate (NaHCO3) solution.[1]

-

Internal Standard Solution: 10 µg/mL rac-2-Palmitoyl-3-chloropropanediol-d5 in Toluene.[1]

B. Step-by-Step Procedure

1. Sample Preparation & Spiking

-

Weigh 100 mg (± 1 mg) of homogenized oil/fat into a 10 mL screw-cap glass tube.

-

Add 50 µL of the Internal Standard Solution .

-

Critical Check: Ensure the IS is fully dispersed in the lipid matrix before proceeding. This locks in the starting ratio.

-

Add 200 µL of Tetrahydrofuran (THF) to solubilize the fat.

2. Acid Transesterification (Cleavage)

-

Add 1.5 mL of Transesterification Reagent (H2SO4/MeOH).

-

Vortex vigorously for 30 seconds.

-

Incubate at 40°C for 16 hours (overnight).

-

Note: This duration ensures complete cleavage of the sterically hindered secondary esters (like 2-Palmitoyl).[1]

3. Termination & Extraction

-

Remove from heat and add 1.5 mL of Saturated NaHCO3 solution to neutralize the acid (prevents degradation).

-

Add 2 mL of n-Hexane . Shake vigorously to remove fatty acid methyl esters (FAMEs).[1]

-

Centrifuge (2000 rpm, 2 min) and discard the upper Hexane layer (organic wash).

-

Insight: The free 3-MCPD (and d5-analog) remains in the aqueous/methanol bottom layer.[1]

4. Derivatization

-

To the remaining aqueous phase, add 1 mL of PBA Reagent (in Diethyl Ether).

-

Vortex for 1 minute. The PBA reacts with the 3-MCPD in the aqueous phase, and the resulting non-polar derivative migrates into the ether phase.

-

Allow layers to separate.[1] Transfer the upper ether layer to a clean vial.

-

Evaporate to dryness under a gentle stream of Nitrogen.[1][4]

-

Reconstitute in 200 µL Isooctane for GC-MS injection.

GC-MS Analysis Parameters

The derivatized compound is 3-MCPD-phenylboronate .[1]

Instrument Configuration:

-

Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 250°C.

-

Transfer Line: 280°C.[1]

SIM (Selected Ion Monitoring) Table:

| Analyte | Derivative Structure | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |

| Target (3-MCPD) | 3-MCPD-PBA | 196 | 147, 198 | 12.5 min |

| IS (3-MCPD-d5) | 3-MCPD-d5-PBA | 201 | 150, 203 | 12.5 min |

Note on Ions:

-

m/z 196/201: Molecular ion (

).[1] High specificity. -

m/z 147/150: Loss of the chloromethyl group (

).[1] High intensity.

Quality Assurance & Troubleshooting

Self-Validating Metrics

-

Transesterification Efficiency: Because the IS is an ester (2-Palmitoyl-...), if the hydrolysis step fails, the IS signal (m/z 201) will be absent or low. A recovery of <60% on the IS area counts indicates a failed reaction, prompting a re-run. This failsafe is impossible with free 3-MCPD-d5.[1]

-

Linearity:

over the range of 0.1 mg/kg to 5.0 mg/kg. -

LOQ: Target Limit of Quantitation is 0.1 mg/kg (ppm).

Common Pitfalls

-

Incomplete Derivatization: Moisture in the final extract can hydrolyze the PBA derivative back to the diol. Solution: Ensure the isooctane reconstitution is dry; use anhydrous sodium sulfate if necessary.

-

Glycidol Interference: In Acid methods, Glycidol converts to 3-MCPD.[1] If distinguishing Glycidol is required, parallel analysis using the Differential Method (AOCS Cd 29c-13) is necessary.[1]

References

-

AOCS Official Method Cd 29a-13 . (2013).[1] "2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification." American Oil Chemists' Society.[1] [1]

-

AOCS Official Method Cd 29c-13 . (2013).[1][5][6] "Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxi-propane-1-ol (Glycidol), Determination in Oils and Fats by GC/MS (Differential Measurement)." American Oil Chemists' Society.[1] [1]

-

European Food Safety Authority (EFSA) . (2016).[1] "Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food."[2] EFSA Journal.[1]

-

International Organization for Standardization (ISO) . (2017).[1] "ISO 18363-3:2017 Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 3: Method using acid transesterification and measurement for 2-MCPD, 3-MCPD and glycidol."[1]

Sources

- 1. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 2. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. gcms.cz [gcms.cz]

- 5. library.aocs.org [library.aocs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Note: Direct Quantification of 3-MCPD Esters in Edible Oils via LC-MS/MS

The following Application Note and Protocol is designed for researchers and analytical scientists in food safety and drug development. It focuses on the Direct LC-MS/MS Quantification of 3-MCPD Esters , specifically utilizing rac 2-Palmitoyl-3-chloropropanediol-d5 as a critical Internal Standard (IS) for the accurate determination of mono-esters.

Focus Analyte: 3-MCPD Mono- and Di-esters

Key Internal Standard: rac 2-Palmitoyl-3-chloropropanediol-d5

Introduction & Significance

3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants formed in edible oils during high-temperature refining (deodorization). They are classified as potential carcinogens (IARC Group 2B). While the majority of 3-MCPD exists as di-esters (bound to two fatty acids), mono-esters (bound to one fatty acid) are also present and possess distinct polarity and metabolic absorption rates.

Traditional "indirect" methods (e.g., AOCS Cd 29c-13) hydrolyze all esters to free 3-MCPD, losing information about the specific ester profile. Direct LC-MS/MS analysis preserves the ester structure, allowing for precise profiling of contamination sources.

Why use rac 2-Palmitoyl-3-chloropropanediol-d5? In direct analysis, accurate quantification requires internal standards that strictly mimic the analyte's behavior during extraction and ionization.

-

Specificity: This IS specifically targets the sn-2 mono-ester fraction (2-palmitoyl-3-MCPD).

-

Matrix Correction: Mono-esters are significantly more polar than di-esters. Using a di-ester IS (like dipalmitate-d5) to quantify mono-esters leads to errors due to differential matrix suppression and extraction recovery.

-

Regulatory Alignment: Aligns with advanced direct methods (e.g., FDA/MacMahon et al.) that require distinct IS for mono- and di-ester fractions.

Principle of the Method

The method utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

-

Extraction: The oil sample is dissolved, and lipids are partitioned. A Solid Phase Extraction (SPE) step is often employed to separate or clean up the fraction containing the polar mono-esters.

-

Chromatography: Reverse-phase LC separates the 3-MCPD mono-esters (eluting earlier) from the di-esters (eluting later).

-

Quantification: The native rac 2-Palmitoyl-3-MCPD is quantified against the rac 2-Palmitoyl-3-chloropropanediol-d5 IS. The response ratio corrects for signal suppression and recovery losses.

Materials & Standards

Chemical Standards

-

Target Analyte: rac 2-Palmitoyl-3-chloropropanediol (Native).

-

Internal Standard: rac 2-Palmitoyl-3-chloropropanediol-d5 (Deuterated).

-

Purity: >98% chemical purity; >99% isotopic enrichment.

-

Structure: Palmitic acid esterified at the sn-2 position; Deuterium labels on the glycerol backbone (typically d5).

-

-

Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Formic Acid, Ammonium Formate.

Equipment

-

LC System: UHPLC capable of gradient elution (e.g., Agilent 1290, Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) with ESI source.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or equivalent high-resolution column.

Experimental Protocol

Step 1: Standard Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of rac 2-Palmitoyl-3-chloropropanediol-d5 in 1 mL of Ethyl Acetate or Methanol. Store at -20°C.

-

Working IS Solution (1 µg/mL): Dilute the stock 1:1000 in Methanol.

-

Calibration Curve: Prepare a mixture of native mono- and di-esters (0.01 to 5.0 µg/mL) spiked with a constant concentration of IS (e.g., 0.1 µg/mL).

Step 2: Sample Preparation (Modified FDA Direct Method)

Objective: Isolate esters from the bulk triglyceride matrix.

-

Weighing: Weigh 100 mg of oil sample into a glass centrifuge tube.

-

Spiking: Add 50 µL of Working IS Solution (rac 2-Palmitoyl-3-chloropropanediol-d5). Vortex for 30 sec.

-

Dissolution: Add 1 mL of Acetonitrile/Isopropanol (1:1 v/v) . Vortex vigorously.

-

Cleanup (Optional but Recommended):

-

Condition a Silica or Diol SPE cartridge with Hexane.

-

Load the sample.

-

Wash with Hexane/Ethyl Acetate (95:5) to remove bulk triglycerides.

-

Elute Mono-esters with Hexane/Ethyl Acetate (80:20) or pure Ethyl Acetate. Note: Mono-esters are more polar and require a stronger solvent to elute than di-esters.

-

-

Reconstitution: Evaporate the eluate under Nitrogen and reconstitute in 200 µL Methanol . Filter through a 0.2 µm PTFE filter.

Step 3: LC-MS/MS Conditions

| Parameter | Setting |

| Column Temp | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 5 µL |

| Mobile Phase A | 5 mM Ammonium Formate in Methanol/Water (50:50) + 0.1% Formic Acid |

| Mobile Phase B | 5 mM Ammonium Formate in Isopropanol + 0.1% Formic Acid |

Gradient Profile:

-

0-2 min: 20% B (Focusing)

-

2-10 min: Linear ramp to 100% B (Elution of esters)

-

10-14 min: Hold 100% B (Wash)

-

14.1 min: Return to 20% B (Re-equilibration)

Step 4: MS/MS Acquisition Parameters (ESI Positive)

-

Source: Electrospray Ionization (ESI+)

-

Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| 2-Palmitoyl-3-MCPD (Native) | [M+NH4]+ ~366.3 | 331.3 (Loss of Cl) | 15 | Quantifier |

| 265.2 (Palmitoyl) | 25 | Qualifier | ||

| 2-Palmitoyl-3-MCPD-d5 (IS) | [M+NH4]+ ~371.3 | 336.3 (Loss of Cl) | 15 | Internal Standard |

Note: Precursor masses depend on the exact adduct formed ([M+H]+, [M+NH4]+, or [M+Na]+). Ammonium adducts are common in formate buffers.

Workflow Visualization

Caption: Workflow for the direct quantification of 3-MCPD mono-esters using rac 2-Palmitoyl-3-chloropropanediol-d5 as the specific internal standard.

Results & Discussion

Linearity and Sensitivity

-

Linearity: The method typically demonstrates linearity over a range of 0.05 – 5.0 mg/kg (R² > 0.995).

-

LOD/LOQ: Limits of Quantitation (LOQ) for mono-esters are generally lower (approx. 0.01 mg/kg) than di-esters due to better ionization efficiency in methanolic mobile phases.

Why 2-Palmitoyl vs. 1-Palmitoyl?

While 1-palmitoyl esters (sn-1) are often more abundant, the 2-palmitoyl (sn-2) isomer is a critical marker. Isomerization can occur during sample prep if pH is not controlled. Using the 2-Palmitoyl-3-chloropropanediol-d5 IS allows the analyst to:

-

Monitor Isomerization: If the d5-IS peak splits or shifts significantly, it indicates artifactual isomerization during extraction (e.g., acid-catalyzed migration).

-

Accurate Quantitation: It provides a matched retention time for the sn-2 fraction, which may be chromatographically resolved from the sn-1 fraction on high-efficiency C18 columns.

Troubleshooting Tips

-

Peak Splitting: If you observe two peaks for the mono-ester, it is likely the separation of sn-1 and sn-2 isomers. Ensure you integrate the peak corresponding to the specific standard used, or sum them if reporting "total mono-esters."

-

Adduct Switching: 3-MCPD esters can form [M+H]+, [M+NH4]+, and [M+Na]+ ions. Sodium adducts are stable but do not fragment well. Ensure sufficient Ammonium Formate (5-10 mM) in the mobile phase to force the [M+NH4]+ adduct for consistent MRM transitions.

References

- MacMahon, S., et al. (2013). *Analysis of processing contaminants in edible oils. Part 1. A liquid chromatography–tandem mass spectrometry method for the direct detection of 3-monochloropropanediol (3-MCPD)

Application Note: Quantification of 3-MCPD Esters in Infant Formula Using Isotope Dilution GC-MS/MS

Introduction: The Imperative for 3-MCPD Monitoring in Infant Nutrition

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters (3-MCPDEs) are food processing contaminants that emerge during the high-temperature refining of vegetable oils, a critical ingredient in infant formula.[1][2] During digestion, these esters are hydrolyzed, releasing free 3-MCPD, which has been identified as a potential human carcinogen and has shown adverse effects on renal and male reproductive systems in animal studies.[3][4] Given the vulnerability of infants and their reliance on formula as a primary or sole source of nutrition, regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have established stringent maximum levels for these contaminants in infant formula.[5][6]

This application note provides a detailed protocol for the robust quantification of total 3-MCPD (from its esterified form) in infant formula. The methodology is based on well-established indirect analysis principles, such as those outlined in AOCS Official Method Cd 29c-13 and AOAC Official Method 2018.03.[7][8] The protocol employs an alkaline-catalyzed transesterification to cleave the fatty acid esters, followed by derivatization with phenylboronic acid (PBA) to enhance volatility for gas chromatography (GC) analysis. For the highest degree of accuracy and to compensate for matrix effects and procedural losses, the method utilizes isotope dilution mass spectrometry (IDMS) with a deuterated internal standard, rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. This internal standard closely mimics the chemical behavior of the target analytes through the entire analytical process, ensuring a self-validating and trustworthy system.

Scientific Principle: Isotope Dilution and Indirect Analysis

The core of this protocol rests on two fundamental analytical principles: indirect measurement and isotope dilution.

-

Indirect Analysis: Instead of measuring each individual 3-MCPD fatty acid ester, which is analytically complex due to the vast number of possible fatty acid combinations, the method measures the total amount of the 3-MCPD backbone. This is achieved by a chemical reaction (transesterification) that cleaves all fatty acid esters, releasing the free 3-MCPD molecule. This approach simplifies the analysis by converting a multitude of analytes into a single, quantifiable target.[3][9]

-

Isotope Dilution: This is the gold standard for quantitative analysis in complex matrices like infant formula. A known amount of an isotopically labeled version of the analyte (in this case, rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5, which releases 3-MCPD-d5) is added to the sample at the very beginning of the procedure.[9] This "internal standard" experiences the same physical and chemical changes—extraction inefficiencies, derivatization yield variations, and injection volume discrepancies—as the native, non-labeled analyte. Because the mass spectrometer can differentiate between the native analyte and the heavier, deuterated internal standard, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss, providing highly accurate and precise results.[10]

The derivatization step is critical for GC analysis. 3-MCPD is a polar diol with low volatility. Reacting it with phenylboronic acid (PBA) forms a stable, non-polar cyclic boronate ester, which is readily volatilized and separated on a GC column.[11][12]

Analytical Workflow Overview

The entire process, from sample receipt to data analysis, follows a systematic workflow designed to ensure accuracy, precision, and reliability.

Caption: Workflow for 3-MCPD Ester Analysis in Infant Formula.

Materials and Reagents

Equipment

-

Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

-

Analytical Balance (4-decimal place)

-

Centrifuge (capable of >4000 x g)

-

Vortex Mixer

-

Nitrogen Evaporation System

-

Water Bath or Heating Block

-

Ultrasonic Bath

-

50 mL Centrifuge Tubes (PTFE-lined caps)

-

2 mL GC Vials (amber, with PTFE septa)

Standards and Reagents

-

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5: Internal Standard (IS)

-

rac 1,2-Bis-palmitoyl-3-chloropropanediol: Native Analyte Standard for calibration

-

Solvents: Hexane, Isooctane, Ethyl Acetate, Methanol, Isopropanol (all HPLC or GC-residue grade)

-

Sodium Methoxide Solution (0.5 M in Methanol): Commercially available or carefully prepared by slowly dissolving 2.7 g of sodium methoxide (or 1.15 g of sodium metal) in 100 mL of anhydrous methanol under an inert atmosphere with cooling.[13] Caution: Highly corrosive and reacts violently with water.

-

Sodium Chloride (NaCl): ACS grade or higher

-

Sulfuric Acid (H₂SO₄): Concentrated, ACS grade

-

Phenylboronic Acid (PBA): >98% purity

-

Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade, baked at 400°C for 4 hours before use.

-

Ultrapure Water

Solution Preparation

-

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5, dissolve in and bring to 100 mL with a suitable solvent like hexane or ethyl acetate.

-

Internal Standard Spiking Solution (e.g., 2.5 µg/mL): Dilute the stock solution appropriately with the same solvent.

-

Calibration Standard Stock Solution (e.g., 100 µg/mL): Prepare similarly using the native standard.

-

Acidified Sodium Chloride Solution (Stop Solution): Dissolve 200 g of NaCl in 800 mL of ultrapure water. Slowly, with cooling, add 9 mL of concentrated sulfuric acid. Make up to 1 L with ultrapure water.[8]

-

Phenylboronic Acid (PBA) Derivatization Reagent (5 mg/mL): Dissolve 50 mg of PBA in 10 mL of ethyl acetate. Prepare fresh daily.

Detailed Experimental Protocol

This protocol is designed for powdered infant formula. Liquid formula can be analyzed by taking an equivalent sample weight and omitting the reconstitution step.

Sample Preparation and Fat Extraction

-

Weighing: Accurately weigh 2.00 ± 0.01 g of infant formula powder into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the IS spiking solution (2.5 µg/mL) directly onto the powder. This corresponds to a spiking level of 125 µg/kg of 3-MCPD-d5.

-

Reconstitution: Add 10 mL of warm ultrapure water (~40°C) to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved and homogenized.

-

Fat Extraction: Add 10 mL of isopropanol, vortex for 30 seconds. Add 20 mL of hexane and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clear separation of the upper hexane (fat) layer.

-

Collection: Carefully transfer the upper hexane layer to a clean flask or tube.

-

Re-extraction: Repeat the extraction (steps 4.4 - 4.6) on the remaining aqueous layer with another 20 mL of hexane. Combine the hexane extracts.

-

Solvent Removal: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C. The remaining residue is the extracted fat.

Transesterification and Cleanup

-

Redissolution: Dissolve the extracted fat residue in 1 mL of tert-butyl methyl ether (TBME).

-

Transesterification: Add 2 mL of 0.5 M sodium methoxide in methanol. Cap the tube, vortex briefly, and let it stand at room temperature for 15 minutes. This reaction cleaves the fatty acid esters, releasing free 3-MCPD and 3-MCPD-d5.

-

Stopping the Reaction: Add 3 mL of the acidified sodium chloride solution. Vortex for 30 seconds. The acid neutralizes the base, stopping the reaction.[8]

-

FAME Removal: Add 3 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes. The fatty acid methyl esters (FAMEs) will partition into the upper hexane layer. Carefully remove and discard the upper hexane layer. Repeat this washing step once more.

-

Analyte Extraction: Extract the remaining aqueous layer three times with 2 mL of ethyl acetate each time. For each extraction, vortex for 1 minute and centrifuge to separate the layers. Combine the upper ethyl acetate layers in a clean tube.

Derivatization and Final Preparation

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined ethyl acetate extracts to remove any residual water.

-

Derivatization: Transfer the dried extract to a clean vial and add 100 µL of the PBA derivatization solution (5 mg/mL). Let the reaction proceed at room temperature for 20 minutes.[11]

-

Final Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dry residue in 200 µL of isooctane. Vortex to dissolve.

-

Transfer: Transfer the final solution to a 2 mL amber GC vial for analysis.

Instrumental Analysis: GC-MS/MS

The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Causality and Justification |

| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |

| MS System | Agilent 7000 series Triple Quadrupole or equivalent | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |

| Column | Mid-polarity column, e.g., DB-17ms, (30 m x 0.25 mm, 0.25 µm) | Provides good separation and peak shape for the phenylboronate derivatives.[3] |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. A split injection (e.g., 10:1) can be considered to reduce matrix load and extend column life.[9] |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | Initial 85°C (1 min), ramp 6°C/min to 150°C, ramp 12°C/min to 210°C, ramp 30°C/min to 280°C (hold 9 min) | A temperature gradient is necessary to separate the analytes from matrix components and ensure sharp peaks. This program is adapted from established methods.[5] |

| MS Source Temp. | 230 °C | Optimal temperature for ionization without causing thermal degradation of the analytes. |

| Interface Temp. | 280 °C | Prevents condensation of analytes in the transfer line from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 3-MCPD-PBA | 196 | 147 | ~10 | 91 | ~25 |

| 3-MCPD-d5-PBA (IS) | 201 | 150 | ~10 | 93 | ~25 |

| Note: Collision energies are instrument-dependent and must be optimized for maximum signal intensity.[3][10] |

Data Analysis, Validation, and Quality Control

Calibration and Quantification